![molecular formula C12H11ClFN3 B1467322 6-chloro-N-[(3-fluorophenyl)methyl]-2-methylpyrimidin-4-amine CAS No. 1111850-01-1](/img/structure/B1467322.png)
6-chloro-N-[(3-fluorophenyl)methyl]-2-methylpyrimidin-4-amine
Overview
Description
6-Chloro-N-[(3-fluorophenyl)methyl]-2-methylpyrimidin-4-amine (6-Cl-FMP) is an organic compound that has been used in scientific research for various purposes. It is a versatile compound that has a wide range of applications in biochemistry, pharmacology, and other fields. 6-Cl-FMP is an important compound for scientists to study because of its unique properties and its ability to be used in a variety of experiments.
Scientific Research Applications
Chemical Structure and Reactivity
The chemical structure and reactivity of compounds similar to 6-chloro-N-[(3-fluorophenyl)methyl]-2-methylpyrimidin-4-amine have been the subject of various studies. Research on heterocyclic halogeno compounds with nucleophiles has revealed insights into ring transformations and aminations. Such reactions involve meta-rearrangement and conversions leading to the formation of aminopyrimidines, indicating the versatile reactivity of these compounds for synthesizing novel derivatives (Hertog, Plas, Pieterse, & Streef, 2010).
Crystal and Molecular Structure
Studies on the crystal and molecular structure of benzyl-substituted pyrimidinyl amines have confirmed the conformational differences and substantial hydrogen-bonding interactions. Such analyses contribute to understanding the structural basis of the compounds' reactivity and potential interactions with biological targets (Odell, McCluskey, Failes, & Tiekink, 2007).
Regioselectivity in Chemical Reactions
Investigations into the regioselectivity of reactions involving bromo-dichloro-methylpyrimidine with ammonia have highlighted the formation of specific aminopyrimidines. This research is crucial for designing synthesis pathways that target particular isomers or derivatives for various applications, including medicinal chemistry (Doulah et al., 2014).
Anti-HIV-1 Evaluation
Some novel analogs of pyrimidine derivatives have been synthesized and evaluated for their activity against HIV-1. This demonstrates the potential therapeutic applications of such compounds in antiviral research, offering a foundation for developing new drugs against HIV (Loksha, Pedersen, Loddo, & la Colla, 2016).
Synthesis and Biological Activity
The synthesis of 4-arylamino-2-(2-acetoxyethyl)amino-6-methylpyrimidines and their subsequent deacetylation has been studied, revealing pronounced antituberculous effects. Such compounds' synthesis and evaluation highlight the potential for developing new antimicrobial agents (Erkin & Krutikov, 2007).
properties
IUPAC Name |
6-chloro-N-[(3-fluorophenyl)methyl]-2-methylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFN3/c1-8-16-11(13)6-12(17-8)15-7-9-3-2-4-10(14)5-9/h2-6H,7H2,1H3,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSHHWCCDDXMJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NCC2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-[(3-fluorophenyl)methyl]-2-methylpyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.